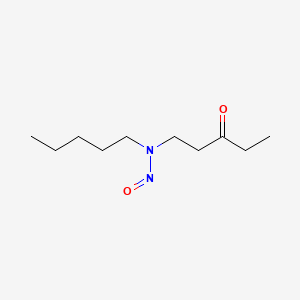
3-Pentanone, 1-(nitrosopentylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of nitrosoamines Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 3-pentanone with nitrosating agents. One common method is the reaction of 3-pentanone with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:
3-Pentanone+NaNO2+HCl→3-Pentanone, 1-(nitrosopentylamino)-+NaCl+H2O
Industrial Production Methods
Industrial production of 3-Pentanone, 1-(nitrosopentylamino)- may involve large-scale nitrosation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-Pentanone, 1-(nitrosopentylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.
1-Nitrosopentylamine: A nitrosoamine with a similar nitroso group but different alkyl chain structure.
Uniqueness
3-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both a ketone and a nitroso group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
CAS No. |
79448-22-9 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(3-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h3-9H2,1-2H3 |
InChI Key |
PFUMJUUIAODPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC(=O)CC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















